Quantifying cyclophosphamide's neurotoxic N-dechloroethylation pathway is confounded by non-specific metabolite analysis. N-Dechloroethyl Cyclophosphamide is the certified reference standard for this specific pathway. - Distinguishes CYP3A4-mediated side-chain oxidation from bioactivation. - Enables precise LC-MS/MS validation, linking metabolite levels to inter-patient toxicity. - Supplied with full analytical documentation to ensure regulatory-grade data.
N-Dechloroethyl Cyclophosphamide is a principal, therapeutically inactive metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide. It is formed in the liver via N-dechloroethylation, a metabolic pathway catalyzed primarily by the CYP3A4 enzyme, which accounts for approximately 10-19% of cyclophosphamide's metabolic clearance. The formation of this metabolite is concurrent with the production of chloroacetaldehyde, a neurotoxic byproduct. Due to its stability and distinct metabolic origin, N-Dechloroethyl Cyclophosphamide serves as a critical analytical standard for quantifying this specific metabolic pathway, enabling detailed investigations into drug metabolism, patient-specific toxicity, and drug interactions.
Analytical standard for N-dechloroethylation pathway quantification
CYP3A4/2B6 metabolic route differentiation research
Environmental transformation product monitoring
Procuring cyclophosphamide or its other major metabolites, such as carboxyphosphamide or 4-ketocyclophosphamide, instead of N-Dechloroethyl Cyclophosphamide is inadequate for quantitative bioanalysis. Using the parent drug fails to distinguish between the administered dose and the portion metabolized via the N-dechloroethylation pathway. Other metabolites are products of the primary bioactivation and detoxification routes and cannot serve as markers for this specific side-chain oxidation pathway. Therefore, for accurate pharmacokinetic modeling, therapeutic drug monitoring, or toxicology studies investigating the formation of neurotoxic chloroacetaldehyde, a certified reference standard of N-Dechloroethyl Cyclophosphamide is indispensable for calibrating analytical methods like UHPLC-MS/MS.
Other metabolites (e.g. 4-hydroxy-CP) reflect activation, not the N-dechloroethylation pathway; direct substitution may invalidate pathway-specific data.
CYP enzyme preference differs between cyclophosphamide and ifosfamide; N-decl-CP formation contexts may not transfer across prodrugs without CYP2B6 review.
Distinct derivatization requirements (e.g. silylation for GC‑MS) mean unvalidated alternative standards risk method accuracy loss.
N-dechloroethylation is a secondary metabolic pathway for cyclophosphamide, but it is the primary source of the neurotoxic metabolite chloroacetaldehyde. Studies show this pathway accounts for only about 10% of a therapeutic cyclophosphamide dose, compared to approximately 45% for its structural isomer, ifosfamide. This stark difference in metabolic routing is believed to be a key reason for the significantly higher incidence of neurotoxicity associated with ifosfamide treatment. Procuring N-Dechloroethyl Cyclophosphamide allows for the precise quantification of this pathway, which is essential for comparing the toxicological profiles of these two related drugs.
| Evidence Dimension | Metabolic conversion via N-dechloroethylation pathway |
| Target Compound Data | Approx. 10% of a therapeutic dose of Cyclophosphamide is metabolized via this pathway. |
| Comparator Or Baseline | Ifosfamide (structural isomer): Approx. 45% of a therapeutic dose is metabolized via this pathway. |
| Quantified Difference | Ifosfamide produces ~4.5-fold more N-dechloroethylated metabolites than cyclophosphamide. |
| Conditions | In vivo human therapeutic administration. |
This compound is the only reliable standard to quantify a key toxic metabolite-generating pathway and to investigate why cyclophosphamide has a more favorable neurotoxicity profile than ifosfamide.
Modern bioanalytical methods, such as UHPLC-MS/MS, require the specific target analyte for method development, calibration, and validation. A validated method for the simultaneous determination of cyclophosphamide and N-Dechloroethyl Cyclophosphamide (referred to as 2-DCECP) in human plasma demonstrated a lower limit of quantification (LOQ) of 20 ng/mL for both compounds. The use of the specific metabolite standard, rather than the parent drug or a crude mixture, is essential to achieve the required sensitivity and specificity for clinical toxicology and therapeutic drug monitoring, ensuring that assay precision and accuracy are below 15% at the LOQ. Without this specific compound, creating accurate calibration curves and quality controls for pharmacokinetic studies is not possible.
| Evidence Dimension | Assay Performance (UHPLC-MS/MS) |
| Target Compound Data | Enables assay validation with LOQ of 20 ng/mL and precision/accuracy <15%. |
| Comparator Or Baseline | No specific standard: Impossible to develop a validated, quantitative assay for this specific metabolite. |
| Quantified Difference | Enables quantitative analysis vs. no analysis. |
| Conditions | Human plasma sample analysis via UHPLC-MS/MS. |
Procurement of this specific compound is a prerequisite for any lab needing to develop and validate a quantitative assay for this metabolic pathway, a common requirement in clinical pharmacology.
Unlike the parent drug cyclophosphamide, which requires metabolic activation to become cytotoxic, N-Dechloroethyl Cyclophosphamide is considered a therapeutically inactive detoxification product. The primary cytotoxic effects of cyclophosphamide are mediated by its active metabolites, phosphoramide mustard and acrolein, which are generated through the 4-hydroxylation pathway, not the N-dechloroethylation pathway. Studies on the N-dechloroethylated metabolites of the related drug ifosfamide confirmed they did not exhibit antitumor efficacy in vivo. This inactivity makes N-Dechloroethyl Cyclophosphamide a crucial negative control in cytotoxicity assays to differentiate between the effects of the parent drug, its active metabolites, and its inactive detoxification products.
| Evidence Dimension | Cytotoxicity / Antitumor Efficacy |
| Target Compound Data | Inactive detoxification product. |
| Comparator Or Baseline | Phosphoramide Mustard / 4-Hydroxycyclophosphamide (active metabolites): Highly cytotoxic and form DNA crosslinks. |
| Quantified Difference | Qualitatively different biological activity (inactive vs. cytotoxic). |
| Conditions | In vivo and in vitro biological systems. |
For researchers investigating the specific mechanisms of cyclophosphamide-induced cell death, this compound is essential to isolate the effects of the active alkylating species from the effects of inactive metabolites.
Use as a certified reference material to develop and validate LC-MS/MS or GC-MS methods for the quantitative analysis of cyclophosphamide metabolism in patient plasma or urine samples. This is critical for studies investigating inter-patient variability in drug metabolism and toxicity.
Serve as the specific analytical standard to measure how co-administered drugs that inhibit or induce CYP3A4 enzymes affect the N-dechloroethylation pathway of cyclophosphamide, thereby altering its toxicity profile.
Employ as a biologically inactive control compound in in-vitro experiments to isolate the specific cytotoxic and DNA-damaging effects of cyclophosphamide's active metabolites (e.g., phosphoramide mustard) from its detoxification products.